molecular formula C9H12FNO2 B12935384 2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol

2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol

Cat. No.: B12935384
M. Wt: 185.20 g/mol
InChI Key: NAZAQFAQNOECEK-UHFFFAOYSA-N
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Description

2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol is a chemical compound with the molecular formula C9H12FNO2 It is known for its unique structure, which includes an amino group, a fluoro-substituted aromatic ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol typically involves organic synthesis techniques. One common method includes the reaction of 3-fluoro-5-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of enzymes like phospholipase A2 (PLA2), thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to a reduction in the production of inflammatory mediators, thus exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the fluoro and methoxy groups on the aromatic ring. This unique structure can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

2-amino-2-(3-fluoro-5-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12FNO2/c1-13-8-3-6(9(11)5-12)2-7(10)4-8/h2-4,9,12H,5,11H2,1H3

InChI Key

NAZAQFAQNOECEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(CO)N)F

Origin of Product

United States

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